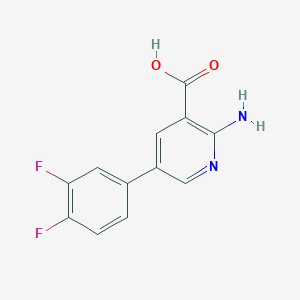

2-AMINO-5-(3,4-DIFLUOROPHENYL)NICOTINIC ACID

Description

2-Amino-5-(3,4-difluorophenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and a difluorophenyl group at the 5-position of the nicotinic acid structure

Properties

IUPAC Name |

2-amino-5-(3,4-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O2/c13-9-2-1-6(4-10(9)14)7-3-8(12(17)18)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLOGADCUHNCJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50687325 | |

| Record name | 2-Amino-5-(3,4-difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261998-19-9 | |

| Record name | 2-Amino-5-(3,4-difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(3,4-difluorophenyl)nicotinic acid typically involves the reaction of 3,4-difluoroaniline with nicotinic acid derivatives. One common method includes the use of a coupling reaction between 3,4-difluoroaniline and a nicotinic acid derivative under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,4-difluorophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The difluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as chloroform (CHCl3).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-5-(3,4-difluorophenyl)nicotinic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-amino-5-(3,4-difluorophenyl)nicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-(2,3-difluorophenyl)nicotinic acid

- 2-Amino-5-(2,4-difluorophenyl)nicotinic acid

- 2-Amino-5-(trifluoromethyl)nicotinic acid

Uniqueness

2-Amino-5-(3,4-difluorophenyl)nicotinic acid is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Biological Activity

2-Amino-5-(3,4-difluorophenyl)nicotinic acid (DFANA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

DFANA is a pyridine derivative characterized by the presence of an amino group and a difluorophenyl substituent. Its molecular formula is CHFNO, with a molecular weight of approximately 244.2 g/mol. The unique positioning of the difluorophenyl group significantly influences its chemical reactivity and biological activity, enhancing stability and lipophilicity compared to other similar compounds.

The biological activity of DFANA is primarily attributed to its role as an inhibitor of the KDM4C enzyme, which is crucial for regulating gene expression and cell differentiation. By inhibiting KDM4C, DFANA disrupts oncogenic processes, making it a promising candidate for targeted cancer therapies. Additionally, the amino group in DFANA can form hydrogen bonds with target proteins, while the difluorophenyl group enhances binding affinity through hydrophobic interactions.

Anticancer Activity

Recent studies have demonstrated that DFANA exhibits significant anticancer properties. It has been shown to suppress the growth and proliferation of various cancer cell lines. For instance, in vitro assays indicated that DFANA inhibited cell viability in breast cancer cells with an IC value in the micromolar range. The mechanism involves modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Antimicrobial Activity

DFANA also displays antimicrobial properties. Preliminary investigations suggest that it may possess both antibacterial and antifungal activities. In a study evaluating its efficacy against Staphylococcus aureus (MRSA strain), DFANA exhibited a minimum inhibitory concentration (MIC) of 7.81 µg/mL, indicating potent antibacterial action . Furthermore, it showed effectiveness against other Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Summary of Biological Activities

| Activity | Target/Organism | MIC/IC50 | Reference |

|---|---|---|---|

| Anticancer | Breast cancer cell lines | IC50: µM range | |

| Antibacterial | Staphylococcus aureus | MIC: 7.81 µg/mL | |

| Antifungal | Various fungal strains | Not specified |

Case Studies and Research Findings

- Inhibition of KDM4C : Research highlighted DFANA's role as a KDM4C inhibitor, showing its potential in disrupting oncogenic pathways. This was validated through molecular docking studies that confirmed strong binding interactions with the active site of KDM4C.

- Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial activity of DFANA against multiple pathogens. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

- Molecular Docking Studies : Computational analyses have been performed to predict the binding affinities of DFANA with various biological targets. These studies provide insights into its mechanism of action and support further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.